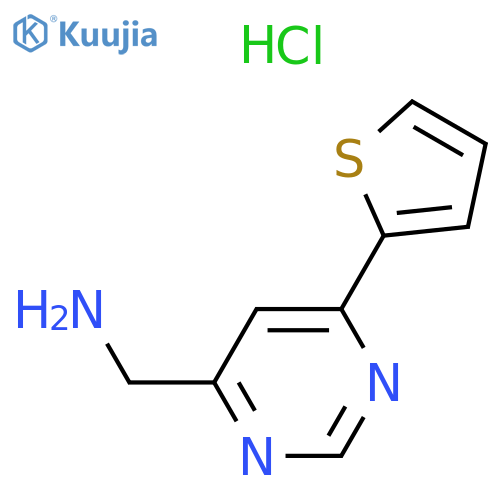Cas no 1177330-77-6 (4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )

1177330-77-6 structure
商品名:4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1)
CAS番号:1177330-77-6
MF:C9H10ClN3S
メガワット:227.713798999786
CID:5562105
4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1)
-
- インチ: 1S/C9H9N3S.ClH/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9;/h1-4,6H,5,10H2;1H
- InChIKey: RBSOHRYIRCYQOX-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C(C2=CC=CS2)=CC(CN)=NC=1
4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39872129-0.25g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.25g |
$721.0 | 2023-07-07 | |
| Enamine | EN300-39872129-2.5g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 2.5g |
$2856.0 | 2023-07-07 | |
| Enamine | EN300-39872129-5.0g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 5.0g |
$4226.0 | 2023-07-07 | |
| Enamine | EN300-39872129-1.0g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 1.0g |
$1458.0 | 2023-07-07 | |
| Enamine | EN300-39872129-0.5g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.5g |
$1136.0 | 2023-07-07 | |
| Enamine | EN300-39872129-0.1g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.1g |
$505.0 | 2023-07-07 | |
| Enamine | EN300-39872129-0.05g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.05g |
$338.0 | 2023-07-07 | |
| Enamine | EN300-39872129-10.0g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 10.0g |
$6266.0 | 2023-07-07 |
4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
1177330-77-6 (4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) ) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
